molecular formula C9H9N3 B1588120 3-Methylcinnolin-5-amine CAS No. 300690-74-8

3-Methylcinnolin-5-amine

Cat. No. B1588120
M. Wt: 159.19 g/mol
InChI Key: HOJQDQQMHMVETF-UHFFFAOYSA-N
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Description

3-Methylcinnolin-5-amine is an organic compound with the empirical formula C9H9N3 and a molecular weight of 159.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Methylcinnolin-5-amine is represented by the SMILES string Cc1cc2c(N)cccc2nn1 . This indicates that the compound has a cinnoline backbone with a methyl group attached to the 3rd carbon and an amine group attached to the 5th carbon .


Physical And Chemical Properties Analysis

3-Methylcinnolin-5-amine has a density of 1.238g/cm3, a boiling point of 361.6ºC at 760mmHg, and a melting point of 189-191ºC . Its molecular formula is C9H9N3 and it has a molecular weight of 159.18800 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Methylcinnolin-5-amine and its derivatives have been explored in the field of synthesis and medicinal chemistry. One key area of research is the development of novel antimicrobial agents. For example, studies have investigated compounds like 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol and N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine for their antimicrobial properties against gram-positive and gram-negative organisms (Sharma, Hussain, & Amir, 2008).

Chemical Synthesis

The compound has also been studied in the context of chemical synthesis processes. For instance, research has been conducted on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Additionally, the compound has been used in the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules through reductive amination processes (Senthamarai, Murugesan, Natte, Kalevaru, Neumann, Kamer, & Jagadeesh, 2018).

Research in Carcinogenesis and Mutagenesis

Research has also delved into the mutagenic and carcinogenic properties of related heterocyclic amines. Studies have focused on DNA adducts of heterocyclic amine food mutagens and their implications for mutagenesis and carcinogenesis (Schut & Snyderwine, 1999).

Neurochemical Research

In neurochemical research, the effects of sympathomimetic amines on the synaptosomal transport of neurotransmitters such as noradrenaline, dopamine, and serotonin have been studied, offering insights into their interaction with brain chemistry (Raiteri, Del Carmine, Bertollini, & Levi, 1977).

Safety And Hazards

3-Methylcinnolin-5-amine may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . In case of contact, it is advised to flush eyes or skin with plenty of water and seek medical aid .

properties

IUPAC Name

3-methylcinnolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-7-8(10)3-2-4-9(7)12-11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQDQQMHMVETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415485
Record name 3-methylcinnolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcinnolin-5-amine

CAS RN

300690-74-8
Record name 3-methylcinnolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300690-74-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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